molecular formula C15H24BrNO3 B13742509 ((5-(Hydroxymethyl)-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide CAS No. 1027-93-6

((5-(Hydroxymethyl)-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide

Cat. No.: B13742509
CAS No.: 1027-93-6
M. Wt: 346.26 g/mol
InChI Key: SMYPXRRNUNYQND-UHFFFAOYSA-M
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Description

[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazaniumbromide: is a complex organic compound that features a dioxane ring, a phenyl group, and a quaternary ammonium bromide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazaniumbromide typically involves multiple steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols and aldehydes.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via Friedel-Crafts alkylation or acylation reactions.

    Quaternization: The final step involves the quaternization of the nitrogen atom with trimethylamine and subsequent bromination to form the quaternary ammonium bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are employed.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated phenyl derivatives, substituted dioxane rings.

Scientific Research Applications

[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazaniumbromide: has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazaniumbromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quaternary Ammonium Compounds: Such as benzalkonium chloride and cetyltrimethylammonium bromide.

    Phenyl Derivatives: Such as phenyltrimethylammonium bromide.

Uniqueness

  • The presence of the dioxane ring and the specific arrangement of functional groups make [5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazaniumbromide unique compared to other quaternary ammonium compounds. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

1027-93-6

Molecular Formula

C15H24BrNO3

Molecular Weight

346.26 g/mol

IUPAC Name

[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazanium;bromide

InChI

InChI=1S/C15H24NO3.BrH/c1-16(2,3)9-15(10-17)11-18-14(19-12-15)13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H/q+1;/p-1

InChI Key

SMYPXRRNUNYQND-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1(COC(OC1)C2=CC=CC=C2)CO.[Br-]

Origin of Product

United States

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